molecular formula C17H23NO5S B3881664 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B3881664
M. Wt: 353.4 g/mol
InChI Key: WSUNAFGFKQEHAA-UHFFFAOYSA-N
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Description

3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclooctathiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclooctathiophene core, followed by functionalization to introduce the ethoxycarbonyl and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclooctathiophene derivatives with different functional groups, such as:

  • 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
  • 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID lies in its specific functional groups and the cyclooctathiophene core, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications and research studies.

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-2-23-17(22)15-11-7-5-3-4-6-8-12(11)24-16(15)18-13(19)9-10-14(20)21/h2-10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUNAFGFKQEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 4
Reactant of Route 4
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 5
Reactant of Route 5
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

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